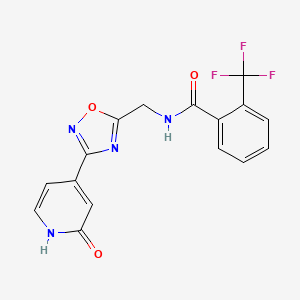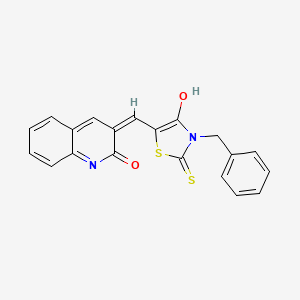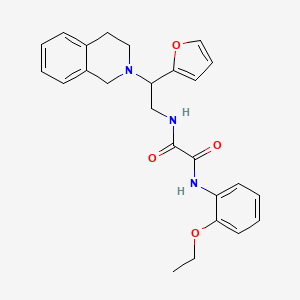![molecular formula C11H19F2N B2363028 3,3-Difluoro-7-azaspiro[5.6]dodecane CAS No. 2171956-98-0](/img/structure/B2363028.png)
3,3-Difluoro-7-azaspiro[5.6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-7-azaspiro[5.6]dodecane is a chemical compound with the molecular formula C11H19F2N . It has a molecular weight of 203.28 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19F2N/c12-11(13)7-5-10(6-8-11)4-2-1-3-9-14-10/h14H,1-9H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Novel Spirocyclic Azetidines : Research by Guérot et al. (2011) highlights the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro variants. These methods are crucial for drug discovery and preparative scale synthesis of such building blocks (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Synthetic Approaches to Spiroaminals : Sinibaldi and Canet (2008) review various strategies for synthesizing spiroaminals, including those with structures similar to 3,3-Difluoro-7-azaspiro[5.6]dodecane. These compounds have significant biological activities and represent challenging targets for chemical synthesis (Sinibaldi & Canet, 2008).
Intramolecular Difluoromethylation and Spirocyclization : Zhang, Tang, and Dolbier (2016) describe a visible light-mediated difluoromethylation process incorporating tandem cyclization/dearomatization to produce difluoromethylated azaspiro compounds (Zhang, Tang, & Dolbier, 2016).
Biological Applications and Analysis
Spirocyclic Nitrogen-Containing Heterocycles : Grygorenko and Melnykov (2019) discuss recent advancements in the chemistry of saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties. These heterocycles are important in both synthetic and medicinal chemistry (Grygorenko & Melnykov, 2019).
Spiroacetals in Insects : Francke and Kitching (2001) present a comprehensive study of spiroacetals in insects, including structures like 1,7-dioxaspiro[5.6]dodecanes. Such compounds are significant in understanding insect secretions and pheromones (Francke & Kitching, 2001).
Exploration of Spirocyclic Derivatives in Antibacterial Agents : Lukin et al. (2022) investigate derivatives of 1-oxa-9-azaspiro[5.5]undecane in the synthesis of new fluoroquinolone derivatives, showing potential in antibacterial applications (Lukin et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3,3-difluoro-7-azaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N/c12-11(13)7-5-10(6-8-11)4-2-1-3-9-14-10/h14H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVMOKHKIYEYKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC(CC2)(F)F)NCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
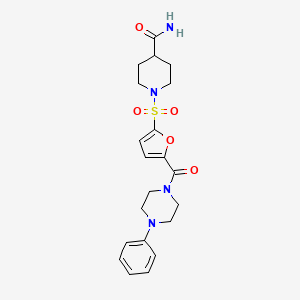
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)
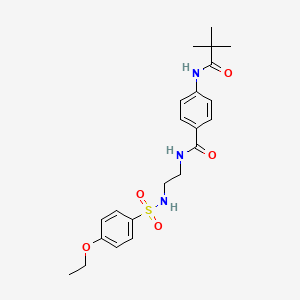
![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)
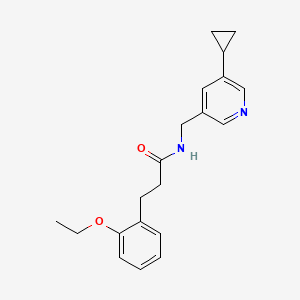
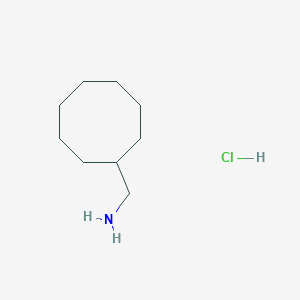
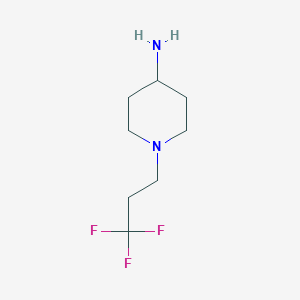
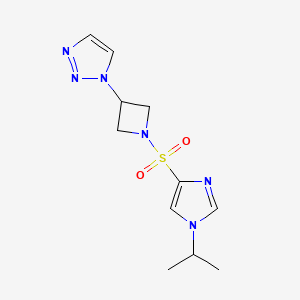
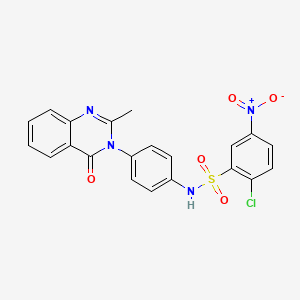
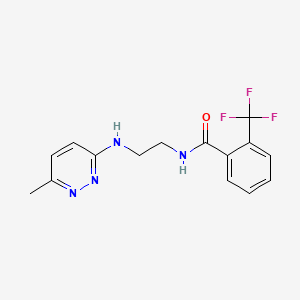
![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2362964.png)
